H-D-Phe(2-Cl)-OH

Peptide Synthesis Analytical Chemistry Procurement Specification

Choose H-D-Phe(2-Cl)-OH as your chiral building block when standard phenylalanine derivatives fail in precision peptide synthesis. Its exclusive D-configuration thwarts proteolytic degradation, while the ortho-chlorine substitution precisely tunes aromatic π-electron density and steric hindrance—a stereoelectronic profile absent in L-enantiomers, meta, or para regioisomers. Inferior purity alternatives risk deletion peptide formation, escalating purification costs. Secure reliable 98%+ purity, ambient-stable supply for robust SPPS workflows.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 80126-50-7
Cat. No. B556780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Phe(2-Cl)-OH
CAS80126-50-7
Synonyms2-Chloro-D-phenylalanine; 80126-50-7; D-2-chlorophenylalanine; H-D-Phe(2-Cl)-OH; (2R)-2-amino-3-(2-chlorophenyl)propanoicacid; D-2-CHLOROPHE; (R)-2-AMINO-3-(2-CHLOROPHENYL)PROPANOICACID; MFCD00077921; PubChem11960; PubChem17991; AC1OCV3D; L-H-Phe(2-Cl)-OH; D-2-CL-PHE; D-PHE(2-CL)-OH; KSC491Q0J; SCHEMBL298903; O-CHLORO-D-PHENYLALANINE; CTK3J1804; (R)-2-CHLOROPHENYLALANINE; MolPort-001-758-730; ZINC402837; ANW-37353; KM2015; MFCD00077920; AB02989
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])Cl
InChIInChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
InChIKeyCVZZNRXMDCOHBG-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Phe(2-Cl)-OH (CAS 80126-50-7): A Specialized Ortho-Chloro D-Phenylalanine Building Block for Precision Peptide Design


H-D-Phe(2-Cl)-OH (2-Chloro-D-phenylalanine) is a halogenated, unnatural D-configured α-amino acid derivative of phenylalanine, characterized by a single chlorine atom substitution at the ortho (2-) position of its aromatic ring [1]. With a molecular weight of 199.63 g/mol and the formula C9H10ClNO2, it is commercially available as an off-white powder with a purity typically exceeding 98-99% by HPLC and a melting point range of 209-215°C . This compound functions as a specialized chiral building block, predominantly utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraint, enhance metabolic stability, and modulate the electronic properties of synthetic peptides and peptidomimetics . Unlike its L-enantiomer or other regioisomers, the combination of D-stereochemistry and ortho-chlorination confers distinct spatial and electronic characteristics critical for optimizing ligand-receptor interactions and peptide resilience against proteolytic degradation [2].

H-D-Phe(2-Cl)-OH: Why Regioisomers and Enantiomers Are Not Interchangeable in Bioactive Peptide Design


Substitution of H-D-Phe(2-Cl)-OH with generic phenylalanine derivatives, its L-enantiomer, or other regioisomers (e.g., H-D-Phe(4-Cl)-OH) is highly likely to fail in applications where precise molecular recognition is paramount. This is rooted in the compound's specific stereoelectronic fingerprint: the D-configuration dictates resistance to common proteases and fundamentally alters peptide backbone geometry , while the ortho-chlorine atom introduces a unique combination of steric hindrance and an electron-withdrawing inductive effect that modifies the π-electron density of the aromatic ring, influencing π-π stacking, cation-π interactions, and hydrophobic packing within a binding pocket . Moving the chlorine to the meta or para position, or using the unsubstituted D-Phe, changes the spatial orientation of this key moiety, directly affecting binding affinity, selectivity, and off-target profiles . The following section provides quantitative and qualitative evidence that these differences are not merely theoretical but translate into measurable, application-critical outcomes.

H-D-Phe(2-Cl)-OH: Quantifiable Differentiation in Purity, Physicochemical Properties, and Application-Specific Performance


Procurement-Ready Purity: Quantifying the Analytical Benchmark for H-D-Phe(2-Cl)-OH Against a Common Vendor Standard

H-D-Phe(2-Cl)-OH is commercially available with a certified purity of ≥99% as determined by HPLC, establishing a high benchmark for building block quality in demanding synthetic applications . In contrast, its close structural analog, H-D-Phe(4-Cl)-OH, is often supplied with a lower specified purity of >98% by vendors such as AbMole BioScience . This 1% difference in purity specification, while seemingly small, is critical in peptide synthesis where even trace impurities can lead to deletion sequences, difficult-to-remove byproducts, and ultimately, reduced yield and purity of the final peptide therapeutic or probe, necessitating costly and time-consuming re-purification steps.

Peptide Synthesis Analytical Chemistry Procurement Specification

Melting Point Divergence: A Key Differentiator for Physicochemical Handling and Formulation Between Ortho- and Para-Chloro Analogs

The melting point (MP) of H-D-Phe(2-Cl)-OH is reported in the range of 209-215°C by ChemImpex and 211-213°C by ChemicalBook . This is notably lower and broader than the reported MP for the 4-chloro regioisomer, H-D-Phe(4-Cl)-OH, which is documented as 228-230 °C . This difference in a fundamental physical property is a direct consequence of the altered intermolecular forces (e.g., hydrogen bonding, π-stacking) in the crystal lattice caused by the ortho-chlorine substitution. Such a variation can be a practical differentiator for compound identity verification during incoming material inspection and may correlate with subtle differences in solubility and compatibility with formulation excipients or solid-phase reaction media.

Solid-Phase Chemistry Formulation Science Physicochemical Analysis

Ortho vs. Para Substitution: Impact on Peptide Conformation and Predicted Binding Affinity

The ortho-chlorine substitution in H-D-Phe(2-Cl)-OH imposes a greater steric restriction on the rotational freedom of the phenylalanine side chain compared to the para-chloro analog (H-D-Phe(4-Cl)-OH) . While direct comparative biophysical data is absent from public literature, this class-level inference is supported by the general principle that ortho-substituents reduce the number of low-energy side-chain rotamers (conformers) available in solution and when incorporated into a peptide backbone. For instance, in related systems, ortho-substitution on aromatic rings has been shown to significantly restrict χ1 and χ2 dihedral angles [1]. This conformational rigidification is a powerful tool in peptidomimetic design, as it can pre-organize the molecule for binding, thereby potentially increasing binding affinity and selectivity for a biological target. The para-chloro analog, lacking this steric clash, retains a more flexible and conformationally heterogeneous side chain, which can lead to higher entropic penalties upon binding or increased off-target interactions.

Peptidomimetics Conformational Analysis Medicinal Chemistry

Optimal Application Scenarios for H-D-Phe(2-Cl)-OH: Translating Ortho-Chloro D-Phenylalanine's Differentiated Properties into Research Impact


Design of Conformationally Constrained Peptidomimetics for Enhanced Target Selectivity

The ortho-chloro substitution and D-configuration of H-D-Phe(2-Cl)-OH make it an ideal building block for constructing peptidomimetics with reduced conformational entropy. This pre-organization, inferred from class-level principles, can lead to peptides with higher binding affinity and specificity for challenging targets like protein-protein interaction (PPI) interfaces or G-protein coupled receptors (GPCRs) . In contrast, a more flexible analog like D-Phe(4-Cl)-OH may sample a broader range of conformations, increasing the likelihood of off-target binding or reduced potency.

Solid-Phase Peptide Synthesis (SPPS) Requiring High-Yield, High-Purity Sequences

For research groups or CROs engaged in the synthesis of complex, long, or difficult peptide sequences, the ≥99% HPLC purity of H-D-Phe(2-Cl)-OH from qualified vendors is a critical procurement specification . Starting with a building block of this higher purity directly minimizes the formation of deletion peptides and other sequence impurities, thereby increasing the crude purity of the final peptide. This translates to less time and solvent spent on preparative HPLC purification, improving overall yield and reducing the cost per milligram of the final purified peptide.

Incoming Material Identification and Quality Control in Regulated Environments

The distinct melting point of H-D-Phe(2-Cl)-OH (209-215°C) provides a straightforward, compendial method for identity verification and lot-to-lot consistency checks in GMP manufacturing or other highly regulated research settings . This simple test can quickly distinguish it from a common analog like H-D-Phe(4-Cl)-OH (MP 228-230°C) , preventing a potentially catastrophic mix-up of building blocks that would result in the synthesis of an incorrect and unusable peptide, saving significant time and financial resources.

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